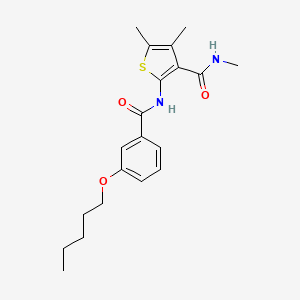

N,4,5-trimethyl-2-(3-(pentyloxy)benzamido)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as “N,4,5-trimethyl-2-(3-(pentyloxy)benzamido)thiophene-3-carboxamide”, often involves heterocyclization of various substrates . A four-step protocol involving three successive direct lithiations and a bromination reaction starting from thiophene has been reported . These lithiation reactions were carried out at temperatures ranging from -78°C to room temperature over a period of 1 to 24 hours, depending on the reactivity of the electrophile .Molecular Structure Analysis

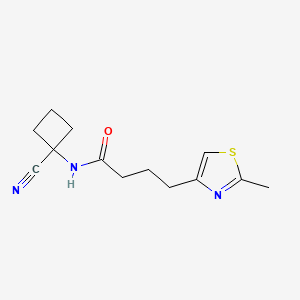

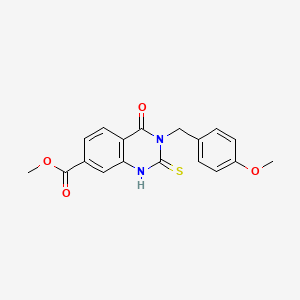

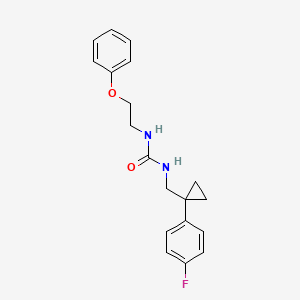

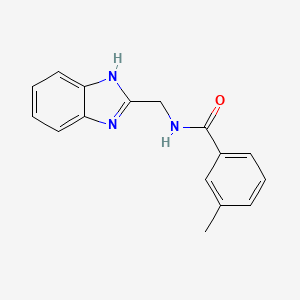

The molecular structure of “this compound” is based on the thiophene nucleus, which is a five-membered ring containing one sulfur atom . The compound also contains functional groups such as an amide group and a pentyloxy group.Scientific Research Applications

Synthesis and Characterization

- Dendritic Polyamides Synthesis : A one-pot synthesis approach for dendritic polyamides with high branching and narrow polydispersity was developed. This method involves the activation of carboxyl groups followed by condensation, showcasing the utility of similar chemical structures in creating complex macromolecules with precise molecular weight and branching degree control (Yamakawa et al., 1999).

- Supramolecular Packing Motifs : Research into novel organizational motifs for aryl rings has led to the development of a π-stack surrounded by a triple helical network of hydrogen bonds. This suggests new modes of organization for certain liquid crystals, highlighting the role of amide and thiophene derivatives in advancing supramolecular assembly (Lightfoot et al., 1999).

Biological Evaluation and Docking Studies

- Antimicrobial Evaluation : A study synthesized and characterized thiophene-2-carboxamides for antimicrobial evaluation. The research provided insights into the structural requirements for antimicrobial activity, opening avenues for the development of new antibiotics based on thiophene derivatives (Talupur et al., 2021).

- Dearomatising Rearrangements : Research demonstrated that thiophene-3-carboxamides undergo dearomatising cyclisation, transforming into pyrrolinones, azepinones, or partially saturated azepinothiophenes. This finding is crucial for developing novel synthetic pathways in organic chemistry (Clayden et al., 2004).

Polyamide-Imides and Antifouling Properties

- Polyamide-Imides Synthesis : A study on the synthesis of new polyamide-imides containing pendent adamantyl groups discusses the development of materials with exceptional thermal stability and mechanical strength. Such materials are crucial for applications in high-performance polymers (Liaw & Liaw, 2001).

- Antifouling Properties of Polyamide Membranes : Research focused on the antifouling properties of polyamide nanofiltration membranes, specifically how reducing the density of surface carboxyl groups improves membrane performance against organic fouling. This study is significant for water treatment technologies, suggesting a method to enhance membrane longevity and efficiency (Mo et al., 2012).

Future Directions

Thiophene derivatives, such as “N,4,5-trimethyl-2-(3-(pentyloxy)benzamido)thiophene-3-carboxamide”, have shown a wide variety of applications in fields such as agrochemicals and pharmaceuticals . Therefore, future research may focus on exploring the potential of these compounds for new therapeutic applications .

Properties

IUPAC Name |

N,4,5-trimethyl-2-[(3-pentoxybenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-5-6-7-11-25-16-10-8-9-15(12-16)18(23)22-20-17(19(24)21-4)13(2)14(3)26-20/h8-10,12H,5-7,11H2,1-4H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWVHPCEFWWPCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2686469.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2686470.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2686471.png)

![2-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2686475.png)

![2,4-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2686486.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2686487.png)